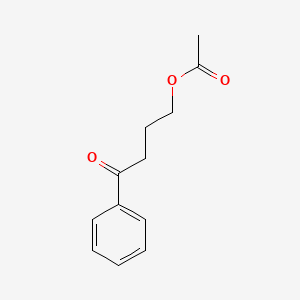

4-Oxo-4-phenyl-1-acetoxybutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Oxo-4-phenyl-1-acetoxybutane is an organic compound with the molecular formula C12H14O3 It is a derivative of butanoic acid, featuring a phenyl group and an acetoxy group attached to the butane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Oxo-4-phenyl-1-acetoxybutane can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction between succinic anhydride and benzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-4-phenyl-1-acetoxybutane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like tripropylammonium fluorochromate in an acetic acid-water medium.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Tripropylammonium fluorochromate in the presence of perchloric acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: The major product is 4-oxo-4-phenylbutanoic acid.

Reduction: The major products are 4-phenylbutanol or 4-phenylbutane.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Aplicaciones Científicas De Investigación

4-Oxo-4-phenyl-1-acetoxybutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.

Mecanismo De Acción

The mechanism of action of 4-Oxo-4-phenyl-1-acetoxybutane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the reaction rate and mechanism .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Oxo-4-phenylbutanoic acid

- 4-Phenylbutanol

- 4-Phenylbutane

Uniqueness

4-Oxo-4-phenyl-1-acetoxybutane is unique due to its acetoxy group, which imparts distinct reactivity compared to its analogs. The presence of both a phenyl group and an acetoxy group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Actividad Biológica

4-Oxo-4-phenyl-1-acetoxybutane (CAS No. 13210-98-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of oxidation reactions and its implications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, related research findings, and applications.

Molecular Formula: C11H12O3

IUPAC Name: this compound

CAS Number: 13210-98-5

The structure of this compound features a ketone group (oxo), a phenyl group, and an acetoxy moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound primarily involves its oxidation reactions. Studies have shown that this compound can undergo oxidation in the presence of oxidizing agents such as tripropylammonium fluorochromate (TriPAFC). The reaction mechanism typically involves the enolization of the keto group, which is facilitated by acidic conditions, leading to enhanced reactivity.

Oxidation Reaction Overview

- Oxidizing Agent: TriPAFC

- Solvent Composition: 50% acetic acid – 50% water

- Temperature: Typically conducted at 303 K

- Rate Law: The reaction is first-order with respect to both the oxidizing agent and the substrate.

Key Findings from Research

A study by Yogananth and Mansoor (2015) demonstrated that:

- The oxidation reaction proceeds with a stoichiometry of 1:1 between TriPAFC and 4-Oxo-4-phenylbutanoic acid.

- The reaction rate increases with higher concentrations of acetic acid due to lower dielectric constants facilitating enolization .

Case Studies

- Kinetic Studies : The kinetics of the oxidation reaction were thoroughly investigated, revealing that the rate constants varied with changes in solvent composition and temperature. A notable enhancement in reaction rates was observed with increasing acetic acid concentration, indicating a significant role of solvent interactions in the oxidation mechanism .

- Therapeutic Potential : Research has indicated potential therapeutic applications for derivatives of 4-Oxo compounds in treating inflammatory diseases. For instance, derivatives have shown promise as S1P(1) receptor agonists, which are relevant in autoimmune disease treatment .

Table 1: Pseudo-first Order Rate Constants for Oxidation

| Solvent Composition | Rate Constant (k) | Temperature (K) |

|---|---|---|

| 50% Acetic Acid - 50% Water | k = 0.0032 min⁻¹ | 303 |

| 70% Acetic Acid - 30% Water | k = 0.0045 min⁻¹ | 303 |

| 100% Acetic Acid | k = 0.0058 min⁻¹ | 303 |

Table 2: Oxidation Products Identified

| Product Name | Melting Point (°C) | Method of Detection |

|---|---|---|

| Benzoic Acid | 121 | TLC Analysis |

| Other By-products | Varies | GC-MS |

Propiedades

IUPAC Name |

(4-oxo-4-phenylbutyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWZAUGWOBHCTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.